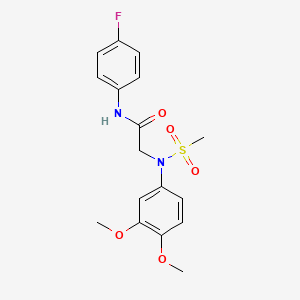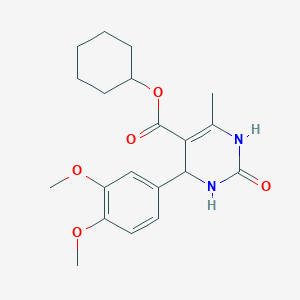![molecular formula C17H29N3O2 B5137414 N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea, also known as AEM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This molecule belongs to the class of adamantyl ureas and is characterized by its unique structure, which contains both an adamantyl group and a morpholine ring. In
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the downregulation of various signaling pathways involved in cell growth and differentiation, ultimately resulting in the inhibition of cancer cell proliferation. N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to have various biochemical and physiological effects. In addition to its inhibition of CK2 activity, N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to inhibit the activity of other kinases such as CDK1 and CDK2, which are involved in cell cycle regulation. N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to induce the expression of various genes involved in apoptosis and cell cycle arrest, further highlighting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea is its high selectivity for CK2, making it a potential therapeutic agent with minimal off-target effects. N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has also been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea is its relatively low solubility, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for research on N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea. Another area of research is the exploration of the potential use of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea and its potential as a therapeutic agent for other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea involves the reaction of 1-adamantylamine and 2-(4-morpholinyl)ethyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This method has been optimized to produce high yields of pure N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea with minimal impurities.
Applications De Recherche Scientifique
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to have various scientific research applications. One of the most promising areas of research is its potential use as a selective inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes such as cell growth and differentiation and has been implicated in the development of various diseases such as cancer. N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of CK2-related diseases.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c21-16(18-1-2-20-3-5-22-6-4-20)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZNGKCSMPCPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)



![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5137401.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)